molecular formula C7H16N2 B138650 2-(2-Aminoethyl)-1-methylpyrrolidine CAS No. 51387-90-7

2-(2-Aminoethyl)-1-methylpyrrolidine

Cat. No. B138650
CAS RN: 51387-90-7
M. Wt: 128.22 g/mol
InChI Key: PNHGJPJOMCXSKN-UHFFFAOYSA-N
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Patent
US07354916B2

Procedure details

In more detail, pyrazinopyrrolidine 1A is synthesized via a [3+2] cycloaddition chemistry. Conversion of L-proline 7 to cyano-1-aminopyrrolidine 8 without loss of stereochemistry, followed by reduction provides the chiral 2-aminoethyl-1-methyl pyrrolidine 2A in high yield. CX-3543 was found to have a formulated solubility of approximately 20 mg/mL.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[ 3+2 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cyano-1-aminopyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1[C:6]2[CH2:7][CH2:8][NH:9][C:5]=2N=CC=1.[NH:10]1CCC[C@H:11]1[C:12](O)=O.[C:18](C1CCCN1N)#N>>[NH2:10][CH2:11][CH2:12][CH:5]1[CH2:6][CH2:7][CH2:8][N:9]1[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=NC2=C1CCN2
Name
[ 3+2 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Step Three
Name
cyano-1-aminopyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1N(CCC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCC1N(CCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.